1-Bromo-3,3-dimethyl-1-butyne
Description
Structure
3D Structure
Properties
CAS No. |
13601-86-0 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
1-bromo-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9Br/c1-6(2,3)4-5-7/h1-3H3 |
InChI Key |
XJKPPUAWBFQJNI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CBr |
Canonical SMILES |
CC(C)(C)C#CBr |
Synonyms |
1-broMo-3,3-diMethyl-1-butyne |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Bromo 3,3 Dimethyl 1 Butyne
Electrophilic and Nucleophilic Character of the Bromoalkyne Moiety
The reactivity of 1-bromo-3,3-dimethyl-1-butyne is largely dictated by the electronic properties of the bromoalkyne functional group. This moiety possesses both electrophilic and nucleophilic characteristics, although one is typically more pronounced depending on the reaction conditions.
The primary site of electrophilicity is the sp-hybridized carbon atom bonded to the bromine. The bromine atom is highly electronegative and serves as a good leaving group, polarizing the carbon-bromine bond and rendering the carbon atom electron-deficient. This makes the molecule susceptible to attack by a wide range of nucleophiles, leading to substitution reactions where the bromine is displaced. This electrophilic character is fundamental to many of the carbon-carbon bond-forming reactions discussed below, particularly cross-coupling and alkylation reactions where the bromoalkyne acts as the electrophilic partner.
Conversely, the alkyne's triple bond, with its two π-bonds, represents a region of high electron density. In principle, this allows the alkyne to act as a nucleophile. However, in the case of bromoalkynes, the strong electron-withdrawing inductive effect of the adjacent bromine atom significantly diminishes the nucleophilicity of the π-system. Therefore, reactions where the bromoalkyne acts as a nucleophile are less common compared to its role as an electrophile.
Carbon-Carbon Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and bromoalkynes like this compound are excellent substrates for these transformations. The Negishi and Suzuki couplings are prominent examples.
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Bromoalkynes serve as the organohalide component. The catalytic cycle typically begins with the oxidative addition of the bromoalkyne to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. illinois.edu This method is highly versatile, allowing for the coupling of sp-hybridized carbons with sp-, sp²-, and sp³-hybridized organozinc partners. wikipedia.org
| Coupling Partner | Catalyst | Ligand | Solvent | Temperature | Product Type |
| R-ZnX | Pd(0) or Pd(II) precatalyst | Phosphine (e.g., PPh₃) | THF, Dioxane | Room Temp to 60°C | Disubstituted Alkyne |
The Suzuki reaction (or Suzuki-Miyaura coupling) is another cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction mechanism is similar to the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The base is crucial for the transmetalation step, activating the organoboron species. nih.gov The Suzuki coupling is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents. nih.govnih.gov Bromoalkynes readily participate as the electrophilic partner. organic-chemistry.org
| Coupling Partner | Catalyst | Base | Solvent | Temperature | Product Type |
| R-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Room Temp to 100°C | Disubstituted Alkyne |
When bromoalkynes are used in cross-coupling reactions with vinyl-organometallic reagents (alkenylation) to form enynes (compounds containing both a double and a triple bond), the regioselectivity and stereoselectivity are of critical importance.
Regioselectivity is generally absolute, as the coupling occurs specifically between the carbon of the C-Br bond in the bromoalkyne and the metal-bearing carbon of the vinyl partner.
Stereoselectivity refers to the geometry of the resulting double bond. A key feature of palladium-catalyzed cross-couplings like the Negishi and Suzuki reactions is that they typically proceed with retention of the stereochemistry of the vinyl coupling partner. nih.govnih.gov If a (Z)-vinyl organometallic reagent is used, the resulting enyne product will predominantly have a Z-configured double bond. Similarly, an (E)-vinyl partner will yield an E-configured product. nih.gov This stereoretention is a consequence of the concerted nature of the transmetalation and reductive elimination steps in the catalytic cycle. However, the choice of catalyst, ligands, and reaction conditions can sometimes influence the stereochemical outcome, with certain ligand systems being developed to enhance stereochemical purity. nih.gov
Carbolithiation is the nucleophilic addition of an organolithium reagent across a carbon-carbon multiple bond. In the context of alkynes, this reaction forms a new C-C bond and a C-Li bond, creating a vinyl lithium species. The reaction often proceeds via a π-complex, where the lithium cation coordinates to the electron cloud of the alkyne. This initial coordination influences the subsequent addition of the alkyl or aryl group from the organolithium reagent. beilstein-journals.org
Intramolecular carbolithiation, where the organolithium and the alkyne are part of the same molecule, typically proceeds with high stereochemical control due to the formation of a rigid, cyclic transition state where the lithium atom is coordinated to the remote π-bond. beilstein-journals.orgingentaconnect.com While intermolecular carbolithiation of bromoalkynes is possible, it is complicated by the potential for a competing reaction: lithium-halogen exchange. Organolithium reagents can react with the bromine atom, replacing it with lithium and forming an alkynyllithium species.
The stereochemical outcome of the addition is often syn, meaning the organo-group and the lithium add to the same face of the alkyne. However, cases of anti-carbolithiation have been observed, particularly when intramolecular coordination of the lithium cation by another functional group in the molecule directs the addition pathway. researchgate.net
Beyond cross-coupling reactions, this compound can undergo alkylation by reacting as an electrophile with various carbon nucleophiles. This process involves a nucleophilic attack on the sp-hybridized carbon bearing the bromine atom, resulting in the displacement of the bromide ion and the formation of a new carbon-carbon bond.
This type of reaction is a form of nucleophilic substitution. Because alkyne anions are both strong bases and good nucleophiles, they can participate in these reactions to form new C-C bonds. utexas.edu The reaction is practical with a variety of nucleophiles, including:
Organocuprates (Gilman reagents): These less basic organometallic reagents are effective for coupling with bromoalkynes.
Enolates: The carbon nucleophiles derived from ketones, esters, or other carbonyl compounds can attack the bromoalkyne to form β,γ-alkynyl carbonyl compounds.
Terminal Alkyne Anions (Acetylides): In what is known as the Cadiot-Chodkiewicz reaction, a terminal alkyne can be deprotonated and coupled with a 1-haloalkyne to form an unsymmetrical diacetylene.
The success of these alkylation reactions depends on the nucleophilicity of the attacking species and the absence of strong basic conditions that could favor elimination or other side reactions.
Cross-Coupling Reactions Involving Bromoalkynes
Elimination Reactions
Elimination reactions are fundamental processes in organic chemistry where a molecule, typically a hydrogen halide, is removed from a substrate to form an unsaturated compound like an alkene or alkyne. wikipedia.org In the context of this compound, these reactions are crucial for synthesizing more complex unsaturated systems.
Formation of Unsaturated Systems via Dehydrobromination
Dehydrobromination is a specific type of elimination reaction that involves the removal of a hydrogen atom and a bromine atom from adjacent carbons, leading to the formation of a π-bond. wikipedia.orgalgoreducation.com When applied to haloalkanes or haloalkenes, this process is a primary method for the synthesis of alkenes and alkynes, respectively. libretexts.org For a substrate like this compound, dehydrobromination would involve the removal of the bromine atom from the C1 position and a hydrogen atom from an adjacent carbon. However, since the adjacent C2 carbon is part of the alkyne triple bond and has no hydrogen atoms, and the C3 carbon is a quaternary carbon, a standard β-elimination is not possible.
Instead, reactions involving this substrate would likely lead to substitution or rearrangement products under basic conditions, or potentially elimination if a suitable hydrogen were available in a modified structure. The principles of dehydrohalogenation are well-established, with the reactivity of the alkyl halide being influenced by its structure (primary, secondary, or tertiary), the nature of the halogen, and the reaction conditions. algoreducation.com
Base-Mediated Elimination Mechanisms
Base-mediated eliminations are predominantly governed by the E2 (Elimination, Bimolecular) mechanism, especially when strong bases are employed. lumenlearning.commasterorganicchemistry.com The E2 reaction is a concerted, single-step process where the base abstracts a proton, and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.compressbooks.pub The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.compressbooks.pub
Several factors influence the outcome of E2 reactions:
Base Strength : Strong bases, such as hydroxides (⁻OH) and alkoxides (⁻OR), are typically required to facilitate the E2 mechanism. lumenlearning.commasterorganicchemistry.com
Steric Hindrance : The size of the base can affect the regioselectivity of the elimination. youtube.com Bulky bases, like potassium tert-butoxide, tend to abstract the most sterically accessible proton, which can lead to the formation of the less substituted (Hofmann) product. youtube.com Smaller, unhindered bases often yield the more substituted and thermodynamically more stable (Zaitsev) product. youtube.comwordpress.com
Stereochemistry : The E2 mechanism has a strict stereochemical requirement; the proton being abstracted and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). masterorganicchemistry.comlibretexts.org
| Base Type | Example | Typical Product | Governing Principle |
|---|---|---|---|
| Small, Unhindered Base | Sodium Ethoxide (NaOEt) | More substituted alkene (Zaitsev product) | Thermodynamic stability of the product alkene. wordpress.com |
| Bulky, Hindered Base | Potassium tert-butoxide (KOtBu) | Less substituted alkene (Hofmann product) | Steric accessibility of the abstracted proton. youtube.com |
Rearrangement Pathways
Molecular rearrangements are processes in which the carbon skeleton of a molecule is restructured to form a structural isomer of the original molecule. These pathways are often driven by the formation of a more stable intermediate, such as a more substituted carbocation.
Carbocation Rearrangements in Related Brominated Systems
Carbocations are common intermediates in various organic reactions. lumenlearning.com A key feature of their chemistry is the propensity to rearrange into a more stable form if possible. lumenlearning.comlibretexts.org This typically occurs via a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen or alkyl group, respectively, moves to an adjacent carbon, relocating the positive charge to a more substituted and thus more stable position. libretexts.orgmasterorganicchemistry.com The general stability order for carbocations is tertiary > secondary > primary. masterorganicchemistry.com
However, in the case of brominated systems derived from the protonation of an alkyne, the resulting vinylic carbocation exhibits unique stability characteristics. Vinylic carbocations, where the positive charge is on a double-bonded carbon, are generally very unstable. wikipedia.orglibretexts.org Despite this, rearrangements are often not observed in these intermediates. The adjacent bromine atom can stabilize the positive charge through resonance by donating one of its lone pairs of electrons, forming a bromonium ion-like structure. This resonance stabilization can outweigh the energetic benefit of a hydride or alkyl shift, thus suppressing the rearrangement. masterorganicchemistry.com
| Carbocation Type | Relative Stability | Key Stabilizing Factors |
|---|---|---|
| Tertiary (3°) Alkyl | Most Stable | Inductive effects and hyperconjugation from three alkyl groups. masterorganicchemistry.com |
| Secondary (2°) Alkyl | Intermediate | Inductive effects and hyperconjugation from two alkyl groups. masterorganicchemistry.com |
| Primary (1°) Alkyl | Least Stable | Minimal stabilization from one alkyl group. masterorganicchemistry.com |
| Vinylic | Very Unstable | Positive charge on an electronegative sp-hybridized carbon; can be stabilized by resonance from an adjacent halogen. wikipedia.orgbartleby.com |
Sigmatropic Rearrangements and their Interplay with Bromine
A sigmatropic rearrangement is a concerted, pericyclic reaction where one sigma (σ) bond moves across a pi (π) system to a new position. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms in the fragments connected by the breaking and forming σ-bonds. wikipedia.org Two of the most common and synthetically useful sigmatropic rearrangements are the wordpress.comwordpress.com Cope and Claisen rearrangements. masterorganicchemistry.comlibretexts.org
Cope Rearrangement : A wordpress.comwordpress.com-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com
Claisen Rearrangement : A wordpress.comwordpress.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl phenyl ether. wikipedia.orglibretexts.org
The interplay of a bromine atom in these rearrangements is primarily electronic. As a substituent on the π-system, the electronegative bromine atom can influence the electron density of the molecule. This electronic effect can alter the energy of the molecular orbitals involved in the pericyclic transition state, thereby affecting the rate of the reaction. researchgate.netresearchgate.net However, due to the nature of the concerted mechanism, the halogen atom itself does not typically act as the migrating group in the same way a hydrogen or carbon group does.
Propargyl-Allene Rearrangements in Brominated Systems
Propargylic systems, which contain a triple bond adjacent to an sp³-hybridized carbon, can undergo isomerization to form allenes, which are compounds containing two cumulative double bonds (C=C=C). This transformation is known as a propargyl-allene rearrangement. researchgate.netnih.gov
This rearrangement is particularly relevant for propargyl halides, such as propargyl bromide, which are common precursors in the synthesis of allenes. nih.govnih.gov The isomerization can be promoted by bases or catalyzed by metals. researchgate.netrsc.org In the context of this compound, while it is a bromoalkyne, the term "propargylic" typically refers to a substituent at the C3 position of a propyne (B1212725) skeleton. A related compound, 3-bromo-3-methyl-1-butyne, would be a classic example of a propargylic halide that can isomerize to the corresponding bromoallene, 1-bromo-3-methyl-1,2-butadiene. acs.org This type of isomerization is a fundamental reaction that interconverts alkynyl and allenyl structures, providing synthetic routes to the versatile allene (B1206475) functional group. acs.org
Cycloaddition Reactions and Ring Transformations
This compound emerges as a versatile reagent in the realm of organic synthesis, particularly in cycloaddition and ring transformation reactions. Its unique electronic properties, characterized by the presence of a bromine atom and a bulky tert-butyl group attached to the alkyne functionality, govern its reactivity and offer pathways to novel molecular architectures. This section delves into the specific applications of this compound in the synthesis of heterocyclic systems and its role in mediating ring-opening reactions.
Integration into Heterocyclic Synthesis
The construction of heterocyclic rings is a cornerstone of synthetic chemistry, with broad implications in medicinal chemistry and materials science. This compound serves as a valuable building block in [3+2] cycloaddition reactions, a powerful strategy for the synthesis of five-membered heterocycles. These reactions involve the combination of a 1,3-dipole with a dipolarophile, in this case, the bromoalkyne.
One of the most prominent examples of this reactivity is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". In these reactions, organic azides react with terminal alkynes to afford 1,2,3-triazoles with high regioselectivity. While the classic Huisgen 1,3-dipolar cycloaddition often yields a mixture of regioisomers, the copper-catalyzed variant directs the reaction to selectively produce the 1,4-disubstituted triazole. organic-chemistry.org The reaction of this compound with various organic azides in the presence of a copper(I) catalyst is anticipated to yield 1-aryl-4-(bromo)-5-(tert-butyl)-1H-1,2,3-triazoles. The bulky tert-butyl group can influence the reaction rate and the stability of the resulting triazole ring.
In addition to the well-established CuAAC, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) offer an alternative pathway, often leading to the complementary 1,5-disubstituted triazole regioisomer. wikipedia.org The choice of catalyst, therefore, provides a valuable tool for controlling the regiochemical outcome of the cycloaddition. The reaction of this compound under ruthenium catalysis would be expected to favor the formation of 1-aryl-5-(bromo)-4-(tert-butyl)-1H-1,2,3-triazoles.
Beyond triazole synthesis, this compound can participate in cycloadditions with other 1,3-dipoles, such as nitrile oxides, to generate isoxazoles. nih.govorganic-chemistry.org Nitrile oxides, often generated in situ from the corresponding oximes, react with alkynes in a [3+2] fashion to furnish the isoxazole (B147169) ring. The reaction of this compound with a nitrile oxide would lead to the formation of a 3-aryl-4-bromo-5-(tert-butyl)isoxazole. The regioselectivity of this reaction is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.
The following table summarizes the expected products from the cycloaddition reactions of this compound:
| 1,3-Dipole | Catalyst | Expected Heterocyclic Product |
| Organic Azide | Copper(I) | 1-Aryl-4-bromo-5-(tert-butyl)-1H-1,2,3-triazole |
| Organic Azide | Ruthenium | 1-Aryl-5-bromo-4-(tert-butyl)-1H-1,2,3-triazole |
| Nitrile Oxide | None (Thermal) | 3-Aryl-4-bromo-5-(tert-butyl)isoxazole |
These cycloaddition reactions highlight the utility of this compound as a precursor to a variety of substituted five-membered heterocycles, with the potential for further functionalization at the bromine-bearing carbon.
Ring-Opening Reactions
In addition to its role in building heterocyclic systems through cycloaddition, the acetylide derived from this compound can act as a nucleophile in ring-opening reactions of strained cyclic systems like epoxides and aziridines. These reactions provide a direct route to functionalized acyclic molecules with defined stereochemistry.
The ring-opening of epoxides by nucleophiles is a fundamental transformation in organic synthesis, yielding valuable β-hydroxy compounds. The reaction of the lithium or magnesium acetylide of this compound with an epoxide, such as styrene (B11656) oxide, is expected to proceed via an S(_N)2 mechanism. The nucleophilic attack would preferentially occur at the less sterically hindered carbon of the epoxide ring. For instance, the reaction with styrene oxide would likely yield 1-bromo-4-phenyl-3,3-dimethyl-1-butyn-4-ol. beilstein-journals.orgnih.gov
The regioselectivity of the epoxide ring-opening can be influenced by the presence of Lewis acids. organic-chemistry.orgresearchgate.net A Lewis acid can coordinate to the epoxide oxygen, activating the ring and facilitating nucleophilic attack. In the case of unsymmetrical epoxides, the presence of a Lewis acid can alter the regiochemical outcome, sometimes favoring attack at the more substituted carbon through a more S(_N)1-like transition state.
Similarly, aziridines, nitrogen-containing three-membered rings, can undergo nucleophilic ring-opening. mdpi.com N-activated aziridines, such as N-tosylaziridines, are particularly susceptible to ring-opening due to the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the ring carbons. nih.gov The reaction of the acetylide of this compound with an N-tosylaziridine would result in the formation of a β-alkynyl amine. The regioselectivity of this reaction is also governed by steric and electronic factors, with the nucleophile generally attacking the less substituted carbon.
The table below outlines the expected products from the ring-opening reactions involving the acetylide of this compound:
| Strained Ring | Activating Group | Expected Product |
| Epoxide | None | β-Bromo-α-alkynyl alcohol |
| Epoxide | Lewis Acid | β-Bromo-α-alkynyl alcohol (potential for altered regioselectivity) |
| Aziridine | N-Tosyl | β-Bromo-α-alkynyl-N-tosylamine |
These ring-opening reactions demonstrate the utility of this compound as a source of a nucleophilic alkynyl fragment for the construction of complex acyclic molecules with important functional groups.
Spectroscopic and Computational Elucidation of 1 Bromo 3,3 Dimethyl 1 Butyne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of molecular connectivity and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational techniques for characterizing 1-bromo-3,3-dimethyl-1-butyne. The simplicity of its structure leads to a highly diagnostic and uncluttered spectrum.
In ¹H NMR, the nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. This results in a single, sharp resonance signal. The absence of adjacent protons means this signal appears as a singlet, and its integration value would correspond to nine protons. The typical chemical shift for a tert-butyl group is in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. Key signals include those for the methyl carbons, the quaternary carbon of the tert-butyl group, and the two sp-hybridized carbons of the bromoalkyne functional group. The carbon atom directly bonded to the electronegative bromine atom is expected to be significantly deshielded and thus appear at a higher chemical shift (downfield) compared to the other sp-hybridized carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom(s) | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Structural Information Confirmed |
|---|---|---|---|---|
| ¹H | -C(CH₃)₃ | ~1.2 - 1.3 | Singlet | Presence of nine equivalent protons of a tert-butyl group. |
| ¹³C | -C(CH₃)₃ | ~30 | Quartet (in coupled spectrum) | Methyl carbons of the tert-butyl group. |
| -C(CH₃)₃ | ~28 | Singlet | Quaternary carbon of the tert-butyl group. | |
| -C≡C-Br | ~80 | Singlet | sp-hybridized carbon adjacent to the tert-butyl group. | |
| -C≡C-Br | ~45 | Singlet | sp-hybridized carbon bonded to bromine. |
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For a derivative, this would unambiguously link each proton resonance to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). In the parent compound, an HMBC experiment would show a correlation between the protons of the tert-butyl group and both the quaternary carbon and the sp-hybridized carbon adjacent to it, confirming the connectivity of the molecular backbone.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. While not informative for the parent compound due to its lack of coupled protons, COSY is crucial for assigning proton networks in more elaborate derivatives.
Derivatives of this compound can serve as ligands in organometallic chemistry. Advanced NMR techniques are vital for probing the nature of ligand-metal interactions and determining the stereochemistry of the resulting complexes. nih.gov
For example, the Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei. In a hypothetical lithium-olefin complex derived from this compound, a ¹H{⁷Li} NOE experiment could be used. Irradiation of the ⁷Li nucleus would lead to an enhancement of the signals for protons that are physically close to the lithium ion, thereby mapping the binding interface and confirming the geometry of the complex. Similarly, transition-metal NMR, such as ⁹⁵Mo NMR, can be used to study molybdenum-alkyne complexes, where the chemical shift of the metal nucleus is highly sensitive to the electronic structure and bonding interactions with the alkyne ligand. chemrxiv.org These methods provide direct links between spectroscopic parameters and the reactivity of organometallic catalysts. chemrxiv.org
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the determination of a molecule's elemental formula. nih.gov For this compound (C₆H₉Br), HRMS can easily distinguish its molecular ion from other ions with the same nominal mass.
A key feature of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). docbrown.info Consequently, the mass spectrum will display two molecular ion peaks (M⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 2: Theoretical Exact Masses for Molecular Ions of this compound
| Molecular Ion Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| [C₆H₉⁷⁹Br]⁺ | ⁷⁹Br | 160.9939 |
| [C₆H₉⁸¹Br]⁺ | ⁸¹Br | 162.9918 |
Upon ionization in a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The resulting pattern of fragment ions provides a "fingerprint" that can be used to deduce the original structure.
For this compound, the most likely fragmentation pathways involve the cleavage of the robust tert-butyl group, which can stabilize a positive charge.
Loss of a methyl radical (•CH₃): Cleavage of a C-C bond can lead to the loss of a methyl group, resulting in a fragment ion with a mass of [M-15]⁺.
Loss of a tert-butyl radical (•C(CH₃)₃): The most prominent fragmentation is often the loss of the entire tert-butyl group, as this results in a stable cation. This would produce a fragment ion corresponding to [M-57]⁺.
Each of these fragment ions that retains the bromine atom will also exhibit the characteristic [M]⁺ and [M+2]⁺ isotopic pattern.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value(s) | Proposed Fragment Ion | Neutral Loss | Significance |
|---|---|---|---|
| 161 / 163 | [C₆H₉Br]⁺ | - | Molecular ion peak (M⁺ and [M+2]⁺), confirms molecular weight and presence of one bromine atom. |
| 146 / 148 | [C₅H₆Br]⁺ | •CH₃ | Loss of a methyl radical from the tert-butyl group. |
| 104 / 106 | [C₂HBr]⁺ | •C(CH₃)₃ | Loss of the tert-butyl radical, a major fragmentation pathway. |
| 57 | [C(CH₃)₃]⁺ | •C₂Br | Formation of the stable tert-butyl cation. |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and analyzing the conformational isomers of this compound. These methods probe the discrete vibrational energy levels of the molecule.
Infrared (IR) Spectroscopy (FT-IR, ATR-IR, Vapor Phase IR)
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound by measuring the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. While a specific experimental spectrum for this compound is not widely available, its key absorptions can be predicted based on the analysis of similar structures.
The primary functional groups present are the carbon-carbon triple bond (C≡C), the carbon-bromine bond (C-Br), and the tert-butyl group with its associated C-H and C-C bonds. The C≡C stretching vibration in bromoalkynes is expected to produce a weak to medium intensity absorption band in the region of 2200-2250 cm⁻¹. The C-Br stretch is anticipated to appear in the fingerprint region of the spectrum, typically at wavenumbers below 700 cm⁻¹. For comparison, the C-Br stretch in other bromoalkanes like 1-bromobutane (B133212) and 2-bromo-2-methylpropane (B165281) is observed between 500 and 750 cm⁻¹. docbrown.infodocbrown.info
The tert-butyl group introduces several characteristic vibrations. C-H stretching vibrations from the methyl groups are expected in the 2860-2975 cm⁻¹ range. docbrown.info Additionally, C-H bending and deformation vibrations, along with C-C skeletal vibrations of the tert-butyl moiety, contribute to the complex pattern in the fingerprint region, typically between 1140 and 1480 cm⁻¹. docbrown.inforesearchgate.net
Gas-phase IR spectroscopy can provide spectra with resolved rotational-vibrational lines, offering more detailed structural information. usda.gov The technique is particularly useful for volatile compounds and can be performed using specialized cells. usda.gov The pressure of a non-absorbing ballast gas, like nitrogen, can be used to broaden the spectral lines, which is sometimes necessary for certain analytical applications. researchgate.net
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡C | Stretch | 2200 - 2250 | Weak - Medium |
| C-H (tert-butyl) | Stretch | 2860 - 2975 | Strong |
| C-H (tert-butyl) | Bend/Deformation | 1370 - 1480 | Medium |
| C-C (tert-butyl) | Skeletal | 1140 - 1255 | Medium |
Raman Spectroscopy (General Methodological Inclusion)
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a complementary technique to IR spectroscopy. It is particularly effective for detecting symmetric vibrations and bonds with high polarizability, such as the carbon-carbon triple bond.
The C≡C stretch in terminal alkynes gives rise to a strong and distinct Raman signal. nih.gov For terminal alkynes in general, this signal typically appears around 2100 cm⁻¹. researchgate.net The intensity of the alkyne Raman signal can be significantly higher than that of other common vibrational probes like azides or nitriles, making it a sensitive tool for detection. nih.govresearchgate.net
The exact frequency and line width of the alkyne's C≡C stretching band are highly sensitive to the local molecular environment, including solvent polarity and electronic interactions. nih.govscispace.com Studies have shown that the C≡C frequency is influenced by short-range electron donor-acceptor interactions with surrounding molecules. nih.govresearchgate.net This solvatochromic behavior means that the Raman spectrum of this compound could shift depending on the solvent used, providing insights into intermolecular forces. nih.govnih.gov
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C≡C | Stretch | ~2100 | Strong |
| C-H (tert-butyl) | Stretch | 2860 - 2975 | Medium |
Electronic Spectroscopy for Electronic Structure and Redox Behavior
Electronic spectroscopy provides information about the electronic energy levels within a molecule. By absorbing ultraviolet or visible light, electrons can be promoted from lower-energy orbitals to higher-energy orbitals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions in this compound are expected to occur in the ultraviolet region of the spectrum. The molecule does not possess a conjugated π-system, which typically leads to absorption in the visible range. The possible electronic transitions include σ → σ* and π → π*. wikipedia.orglibretexts.org
The σ → σ* transitions, which involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital, require high energy and thus occur at very short wavelengths, typically below 200 nm. libretexts.org The π → π* transition of the isolated alkyne functional group also occurs at a high energy. For instance, the simple alkene ethene absorbs at 165 nm. libretexts.org Therefore, the electronic transitions for this compound are likely too energetic to be recorded by standard UV-Vis spectrophotometers, which generally operate in the 220–700 nm range. libretexts.org
Electrochromic Properties and Redox Behavior of Related Compounds
Electrochromism involves a reversible change in a material's color in response to an electrochemical oxidation-reduction (redox) reaction. While there is no specific information on the electrochromic properties of this compound, the redox behavior of terminal alkynes has been studied.
Terminal alkynes can participate in electrochemical reactions. acs.org The triple bond, with its high electron density, can be oxidized. libretexts.org The stability of monolayers formed from terminal alkynes on gold surfaces has been investigated, revealing their susceptibility to oxidation, which is related to the nature of the weakened C≡C bond upon interaction with the metal surface. nih.gov The redox potential quantifies the tendency of a substance to be an oxidizing or reducing agent. gsu.edu A negative redox potential indicates a reducing agent, while a positive potential signifies an oxidizing agent. gsu.edu The specific redox potential of this compound would need to be determined experimentally, but the alkyne moiety is known to undergo oxidative processes in various chemical and electrochemical contexts. acs.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and dihedral angles for this compound, confirming its molecular geometry.
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, the structures of numerous other substituted alkyne compounds have been successfully determined using this method. researchgate.netresearchgate.netnih.govacs.orgacs.org
If a single crystal of this compound were grown and analyzed, X-ray diffraction would yield crucial data, including:
The precise length of the C≡C triple bond.
The exact C-Br bond distance.
The bond angles around the sp-hybridized carbons of the alkyne, which are expected to be close to 180°.
The tetrahedral geometry of the quaternary carbon in the tert-butyl group.
Information on the intermolecular packing and interactions within the crystal lattice.
This data would provide a definitive structural benchmark for computational models and would help in understanding the steric and electronic effects of the tert-butyl and bromo substituents on the alkyne unit.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules at the atomic level. For this compound and its derivatives, quantum mechanical methods offer deep insights that complement experimental findings. These theoretical approaches allow for the detailed examination of molecular geometries, electronic environments, and reaction dynamics that can be difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. In DFT, the energy of the system is determined as a functional of the electron density. This method is widely used to determine the equilibrium geometry of molecules, which corresponds to the minimum energy structure on the potential energy surface.
For this compound, geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would predict key structural parameters. The calculations would reveal the precise bond lengths of the C-Br, C≡C, and C-C bonds, as well as the bond angles and dihedral angles that define the molecule's three-dimensional shape. The bulky tert-butyl group is expected to significantly influence the geometry, particularly the C-C bond connecting it to the alkyne moiety.
The electronic structure analysis derived from DFT calculations provides a map of the electron density distribution. This reveals regions of high and low electron density, which are crucial for understanding the molecule's polarity and reactive sites. In this compound, the electronegative bromine atom withdraws electron density, creating a partial positive charge on the adjacent carbon atom. The tert-butyl group acts as a weak electron-donating group. The molecular electrostatic potential (MEP) map, generated from DFT results, would visually represent these charge distributions, highlighting the electrophilic and nucleophilic regions of the molecule.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C1-Br | 1.835 |
| C1≡C2 | 1.208 |
| C2-C3 | 1.465 |
| C3-C(CH₃)₃ | 1.540 |
| **Bond Angles (°) ** | |
| Br-C1-C2 | 179.8 |
| C1-C2-C3 | 179.5 |
| C2-C3-C4 | 109.5 |
| Dihedral Angles (°) | |
| Br-C1-C2-C3 | N/A (Linear) |
Table 1. Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT. This interactive table presents typical data obtained from a DFT geometry optimization.
Analysis of Transition States and Reaction Pathways
Understanding chemical reactivity requires not only knowledge of the reactant and product structures but also the transition state that connects them. Computational chemistry is instrumental in locating and characterizing transition states, which are first-order saddle points on the potential energy surface. smu.edu The energy difference between the reactants and the transition state defines the activation energy barrier of a reaction.
For reactions involving this compound, such as nucleophilic substitution at the sp-hybridized carbon or addition reactions across the triple bond, DFT calculations can be employed to map the entire reaction pathway. acs.org Methods like the nudged elastic band (NEB) or relaxed surface scans can be used to find an approximate transition state structure, which is then precisely optimized. youtube.com Frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
By tracing the intrinsic reaction coordinate (IRC) from the transition state forwards to the products and backwards to the reactants, the minimum energy path can be confirmed. This analysis provides a detailed mechanistic picture, revealing how bond lengths and angles change as the reaction progresses. researchgate.net Such studies can elucidate the role of the tert-butyl group in sterically hindering or electronically influencing the reaction pathway.
| Reaction Coordinate | Energy (kcal/mol) | Key Structural Change |
| Reactants | 0.0 | Initial state |
| Transition State | +25.4 | C-Br bond elongating, nucleophile approaching |
| Products | -10.2 | C-Br bond broken, new bond formed |
Table 2. Example of a Calculated Reaction Profile for a Nucleophilic Substitution on this compound. This interactive table illustrates the energy changes along a hypothetical reaction pathway.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental spectra. nih.govresearchgate.net
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR would show distinct signals for the sp-hybridized carbons, the quaternary carbon, and the methyl carbons. Comparing calculated shifts with experimental data can confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed by performing a frequency calculation on the optimized geometry. nih.gov The resulting predicted IR spectrum for this compound would show characteristic peaks, including the C≡C stretching vibration and the C-Br stretching frequency. Due to the neglect of anharmonicity and other factors, calculated frequencies are often systematically scaled to improve agreement with experimental spectra. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net For this compound, TD-DFT can predict the electronic transitions, such as n → σ* or π → π* transitions, that give rise to its absorption profile.
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Shift (ppm) |
| ¹³C NMR | ||
| C-Br | 45.2 | ~43 |
| C≡C | 85.1 | ~87 |
| C(CH₃)₃ | 28.5 | ~28 |
| C(CH₃)₃ | 30.7 | ~31 |
| ¹H NMR | ||
| C(CH₃)₃ | 1.25 | ~1.2 |
Table 3. Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts for this compound. This interactive table shows how computational data is compared with experimental results.
Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO/LUMO) Analysis
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). wikipedia.orgq-chem.com For this compound, NBO analysis quantifies the hybridization of the atomic orbitals involved in each bond. For example, it would describe the C-Br bond and the C≡C triple bond in terms of their constituent hybrid orbitals. Furthermore, NBO analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and delocalization effects. wisc.edu The stabilization energy (E⁽²⁾) associated with these interactions quantifies their strength.
Frontier Molecular Orbital (HOMO/LUMO) Analysis: According to frontier molecular orbital (FMO) theory, the reactivity of a molecule is largely governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com For this compound, computational analysis would reveal the energy and spatial distribution of the HOMO and LUMO. The HOMO is expected to have significant density on the C≡C triple bond, while the LUMO is likely to be a σ* anti-bonding orbital associated with the C-Br bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. mdpi.com
| Orbital | Energy (eV) | Description |
| HOMO | -9.85 | π orbital of the C≡C bond |
| LUMO | +1.20 | σ* anti-bonding orbital of the C-Br bond |
| HOMO-LUMO Gap | 11.05 | Indicator of chemical stability |
Table 4. Representative Frontier Molecular Orbital Data for this compound. This interactive table summarizes key findings from an FMO analysis.
Conformational Analysis and Intermolecular Interactions
Conformational Analysis: While the alkyne unit of this compound is linear, rotation can occur around the C2-C3 single bond. Conformational analysis involves mapping the potential energy of the molecule as a function of this rotation. chemistrysteps.comlibretexts.org By performing a relaxed scan of the dihedral angle involving the bromine and one of the methyl groups, a potential energy surface can be generated. This would reveal the energy barriers to rotation and identify the most stable conformers. Due to the symmetry of the tert-butyl group, the energy profile is expected to be relatively simple, with staggered conformations being the energy minima and eclipsed conformations representing the energy maxima. libretexts.org Steric hindrance between the bulky bromine atom and the methyl groups would be the primary factor determining the rotational barrier.
Intermolecular Interactions: Computational methods are also essential for studying non-covalent interactions between molecules. uba.ardntb.gov.ua For this compound, these studies could investigate how molecules interact with each other in the solid or liquid phase. A notable interaction would be halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic region of another molecule. researchgate.net DFT calculations, often with dispersion corrections (e.g., DFT-D3), can be used to model the geometry and binding energy of dimers or larger clusters, providing insight into the forces that govern the condensed-phase behavior of the compound.
| Conformation | Dihedral Angle (Br-C-C-CH₃) | Relative Energy (kcal/mol) |
| Staggered | 60° | 0.0 |
| Eclipsed | 0° | +3.5 |
Table 5. Example of Conformational Energy Profile for Rotation Around the C2-C3 Bond. This interactive table shows the relative stability of different conformers.
Advanced Applications and Role in Chemical Synthesis
Utilization as Key Intermediates in Complex Molecule Synthesis
1-Bromo-3,3-dimethyl-1-butyne serves as a versatile building block for the synthesis of intricate organic molecules. Its ability to participate in a variety of coupling and functionalization reactions makes it an attractive starting material for creating diverse molecular scaffolds.
While direct and extensive examples of this compound in the synthesis of a wide array of pharmaceutical scaffolds are not broadly documented in the readily available literature, the utility of the closely related parent compound, 3,3-dimethyl-1-butyne (B43207) (tert-butyl acetylene), provides strong evidence for its potential in this area. For instance, tert-butyl acetylene (B1199291) is a known precursor in the synthesis of the antifungal agent Terbinafine. The introduction of a bromine atom, as in this compound, significantly enhances the synthetic utility, allowing for its incorporation into various heterocyclic and carbocyclic core structures that are prevalent in medicinal chemistry. The bromoalkyne moiety can be used to introduce the tert-butyl acetylenic group into molecules, which can impart desirable pharmacological properties such as increased metabolic stability or enhanced binding to biological targets.
Haloalkynes, in general, are recognized as powerful and versatile building blocks in organic synthesis, with applications in the preparation of amides, thioamides, and various heterocyclic systems that are of pharmaceutical interest. rsc.org The development of efficient methods for the synthesis of heteroatom-containing olefins through nucleophilic addition to haloalkynes further underscores their potential in creating diverse drug-like molecules. rsc.org
The synthesis of natural products often requires the construction of complex carbon skeletons with precise stereochemistry. While specific examples of the total synthesis of natural products utilizing this compound are not extensively reported, the tert-butyl acetylene motif is found in some natural products. researchgate.net The Cadiot-Chodkiewicz coupling, a reaction in which 1-haloalkynes are key reactants, has been widely employed in the synthesis of polyyne natural products. nih.gov This suggests a strong potential for this compound to be used as a building block in the synthesis of complex natural products and their analogues. The tert-butyl group can serve as a sterically demanding substituent to control the conformation of macrocycles or to enhance the stability of the molecule.
The general strategy of using bifunctional building blocks in an iterative fashion for the synthesis of polyene natural products highlights the importance of having a diverse toolbox of synthons, including bromoalkynes like this compound. wikipedia.org
Halogenated organic compounds play a crucial role in the development of modern agrochemicals, including pesticides, herbicides, and fungicides. wikipedia.org A patent for pyridazinone and dihydropyridazinone derivatives for controlling agricultural fungal diseases describes the use of 1-bromo-2-butyne, a related bromoalkyne, in their synthesis. wikipedia.org This indicates the potential for other bromoalkynes, such as this compound, to be utilized in the development of new agrochemicals. The incorporation of the tert-butyl acetylenic moiety could influence the biological activity, selectivity, and environmental persistence of these compounds.
Strategic Incorporation of the this compound Unit
The strategic incorporation of the this compound unit into a molecule allows for the introduction of both a reactive alkyne functionality and a sterically demanding tert-butyl group. This dual functionality provides a platform for further molecular elaboration and for influencing the three-dimensional structure of the target molecule.
One of the primary applications of this compound is to introduce an alkyne functional group, which can then be subjected to a wide range of chemical transformations. The bromine atom serves as a good leaving group in various cross-coupling reactions, allowing for the facile formation of new carbon-carbon bonds.
A notable example is the Cadiot-Chodkiewicz coupling , which involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, to form an unsymmetrical 1,3-diyne. rsc.orgnih.govwikipedia.orgalfa-chemistry.comorganic-chemistry.org A specific application of this reaction involves the coupling of this compound with 2-propynyl hydrogen phthalate (B1215562) in the presence of cuprous chloride and ethylamine (B1201723) to yield 6,6-dimethyl-2,4-heptadiynyl hydrogen phthalate.
Another powerful tool for the derivatization of the alkyne unit is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to form carbon-carbon bonds and construct complex molecular architectures found in pharmaceuticals and natural products. wikipedia.org
The alkyne functionality introduced by this compound can also participate in cycloaddition reactions to form various carbo- and heterocyclic scaffolds. alfa-chemistry.com
Below is a table summarizing key derivatization reactions of the alkyne functionality:
Table 1: Key Derivatization Reactions
| Reaction | Description | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Cadiot-Chodkiewicz Coupling | Coupling of a terminal alkyne with a 1-haloalkyne. rsc.orgnih.govwikipedia.orgalfa-chemistry.comorganic-chemistry.org | Cu(I) salt, amine base | Unsymmetrical 1,3-diyne |
| Sonogashira Coupling | Cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org | Pd catalyst, Cu(I) cocatalyst, amine base | Aryl/vinyl-substituted alkyne |
| Cycloaddition Reactions | Reaction of the alkyne with a 1,3-dipole or a diene. alfa-chemistry.com | Varies (thermal or metal-catalyzed) | Heterocyclic or carbocyclic compounds |
The rigid, linear geometry of the alkyne group and the steric bulk of the tert-butyl substituent in this compound can be strategically employed to introduce elements of stereochemical control in a synthesis. While specific examples detailing the use of this particular compound for inducing stereoselectivity are not prevalent, the principles of asymmetric synthesis suggest its potential in this area.
For instance, in reactions involving the addition of reagents across the triple bond, the bulky tert-butyl group can direct the incoming group to a specific face of the molecule, leading to the preferential formation of one stereoisomer over another. Furthermore, the alkyne itself can be a precursor to stereodefined alkenes through stereoselective reduction reactions.
The development of stereoselective methods for the synthesis of (Z)-trisubstituted alkenes often involves the use of bromoalkynes as starting materials. hbni.ac.in These methods, which can involve steps like bromoboration followed by cross-coupling, demonstrate the potential of bromoalkynes to be converted into stereochemically defined structures. hbni.ac.in Such strategies could be applicable to this compound for the synthesis of chiral molecules with defined stereocenters.
Development of Novel Synthetic Methodologies Using Bromoalkynes
Catalytic Systems Facilitated by Bromoalkyne Substrates
Catalytic systems that employ bromoalkynes as substrates are fundamental to modern synthetic chemistry. These reactions often utilize transition metals like copper, palladium, and rhodium to facilitate the formation of new bonds with high efficiency and selectivity. The bromoalkyne typically serves as an electrophile, reacting with a nucleophilic partner in a cross-coupling process.
One of the most prominent applications is the Cadiot-Chodkiewicz coupling , which forms unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne. wikipedia.org This reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base. wikipedia.orgrsc.org The reaction proceeds selectively, coupling the terminal alkyne only with the haloalkyne, which prevents the formation of symmetric homocoupled byproducts often seen in related reactions like the Glaser coupling. wikipedia.org A specific example involves the reaction of this compound with 2-propynyl hydrogen phthalate in the presence of CuCl and ethylamine, which yields the corresponding unsymmetrical diyne. rsc.org
Table 1: Key Features of Cadiot-Chodkiewicz Coupling
| Feature | Description |
|---|---|
| Reactants | Terminal Alkyne and 1-Haloalkyne (e.g., this compound) |
| Catalyst | Copper(I) salt (e.g., CuBr, CuI) wikipedia.org |
| Base | Amine base (e.g., piperidine, n-butylamine) wikipedia.orgnih.gov |
| Product | Unsymmetrical 1,3-diyne alfa-chemistry.com |
| Key Advantage | High selectivity for the cross-coupled product over homocoupling wikipedia.org |
Another significant catalytic methodology is the synthesis of ynamides , which are alkynes bearing a nitrogen substituent. Bromoalkynes are key precursors in copper-catalyzed N-alkynylation reactions. brad.ac.uk Various nitrogen nucleophiles, including carbamates, sulfonamides, lactams, and chiral oxazolidinones, can be coupled with bromoalkynes. nih.govthieme-connect.com For example, the combination of copper(II) sulfate (B86663) pentahydrate and 1,10-phenanthroline (B135089) has proven to be a highly efficient catalytic system for the amination of bromoalkynes with a broad range of nitrogen sources. thieme-connect.com These methods provide a direct and versatile route to chiral and achiral ynamides, which are themselves valuable intermediates in further synthetic transformations. brad.ac.uknih.gov
The Sonogashira coupling is a cornerstone of C(sp²)-C(sp) bond formation, typically involving a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org However, an "inverse" or "reverse" Sonogashira reaction has been developed where a haloalkyne reagent is coupled with organometallic nucleophiles. acs.org Furthermore, catalytic systems involving copper have been used to couple 1-bromoalkynes with N-heterocyclic organozinc reagents, expanding the toolkit for creating complex molecular scaffolds. nih.gov
Cascade Reactions and Multicomponent Transformations
Bromoalkynes are valuable components in designing such complex transformations. The products formed from the initial coupling of a bromoalkyne can be designed to undergo subsequent intramolecular reactions. For instance, a palladium-catalyzed Sonogashira coupling of a bromoalkyne with a suitably functionalized aryl halide can be followed by an intramolecular cyclization, creating complex heterocyclic systems in a single operation. organic-chemistry.org A domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org
Similarly, rhodium-catalyzed reactions of alkynes with arylboronic acids can be incorporated into cascade sequences. For example, an arylation/cyclization cascade of internal propynyl (B12738560) malonates with arylboronic acids has been developed for the synthesis of 1-tetralones. acs.org While this specific example uses an internal alkyne, the principle demonstrates how an initial metal-catalyzed alkyne functionalization can trigger subsequent cyclization events. The versatility of the haloalkyne moiety allows it to be a linchpin in designing novel cascade processes where an initial cross-coupling reaction sets the stage for further complexity-building transformations. acs.orgacs.org
Emerging Areas of Research Involving Halogenated Alkynes
The field of halogenated alkyne chemistry continues to evolve, with new applications emerging in materials science, chemical biology, and catalysis. acs.org The unique reactivity of these compounds makes them ideal for constructing novel molecular systems and for developing more efficient and sustainable synthetic methods. acs.org
In materials science , haloalkynes are crucial for synthesizing conjugated systems with unique electronic and optical properties. The Cadiot-Chodkiewicz coupling, which utilizes bromoalkynes, is a primary method for creating 1,3-diynes and polyynes. rsc.org These structures are of great interest for their potential use in molecular wires, organic electronics, and functional polymers like poly(phenyleneethynylene)s. libretexts.orgresearchgate.net
Click chemistry represents another major area of research where the utility of alkynes is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a flagship click reaction that forms 1,2,3-triazoles with high efficiency and specificity. organic-chemistry.orgissuu.comyoutube.com While this reaction uses a terminal alkyne, the synthesis of complex or sterically hindered alkynes often proceeds through a haloalkyne intermediate, which is then reduced or coupled. Furthermore, haloalkynes themselves can participate directly in other cycloaddition reactions. For example, ruthenium catalysts have been used to mediate the [3+2] cycloaddition of 1-bromoalkynes with nitrile oxides and organic azides to produce 4-halo isoxazoles and 5-halo triazoles, respectively. nih.gov The retained halogen atom in the product offers a handle for further functionalization.
The development of novel catalytic protocols is also an active area of research. Efforts are focused on creating more robust, efficient, and environmentally friendly methods for reactions involving haloalkynes. For example, recent work has led to air-tolerant Cadiot-Chodkiewicz and Sonogashira coupling protocols through the use of sodium ascorbate (B8700270) as a reductant, which suppresses unwanted side reactions and eliminates the need for an inert atmosphere. organic-chemistry.org Such advancements make these powerful synthetic tools more practical and accessible for a wide range of applications, including the late-stage functionalization of complex molecules in natural product synthesis and medicinal chemistry . acs.orgjk-sci.com
Future Directions and Research Perspectives
Exploration of New Synthetic Routes with Enhanced Selectivity
The selective synthesis of 1-bromoalkynes is crucial for their effective utilization in subsequent chemical transformations. While established methods for the synthesis of 1-bromoalkynes exist, such as the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a catalyst like silver nitrate, future research will likely focus on developing more selective, efficient, and versatile protocols.
One promising area of exploration is the development of novel catalytic systems that can achieve high regioselectivity in the bromination of terminal alkynes, particularly for sterically hindered substrates like 3,3-dimethyl-1-butyne (B43207). Research into catalysts that can operate under milder conditions with lower catalyst loadings would be highly beneficial. A comparison of potential catalytic systems is presented in Table 1.
| Catalyst System | Potential Advantages | Research Focus |
| Silver-based Catalysts (e.g., AgNO₃) | Established effectiveness | Improving catalyst turnover, exploring alternative silver salts for enhanced reactivity and lower cost. |
| Copper-based Catalysts | Cost-effective, potential for novel reactivity | Investigating different copper salts and ligand systems to enhance selectivity and prevent side reactions. |
| Transition-Metal-Free Systems | Avoids heavy metal contamination | Exploring organocatalysts or base-mediated reactions that offer high selectivity and are environmentally benign. |
| Photocatalysis | Mild reaction conditions, potential for unique selectivity | Investigating visible-light-mediated bromination reactions using suitable photosensitizers. |
Furthermore, the use of phase-transfer catalysis (PTC) presents an attractive avenue for the synthesis of 1-Bromo-3,3-dimethyl-1-butyne. PTC can facilitate the reaction between the organic alkyne substrate and an aqueous or solid inorganic bromide source, potentially leading to higher yields, simplified workup procedures, and the use of more environmentally friendly reagents. Future studies could focus on optimizing the phase-transfer catalyst, solvent system, and reaction conditions to maximize the efficiency and selectivity of this approach.
Advanced Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new synthetic applications. The Cadiot-Chodkiewicz coupling, a key reaction for this compound, involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diyne.
The generally accepted mechanism for the Cadiot-Chodkiewicz coupling proceeds through several key steps:
Deprotonation: A base deprotonates the terminal alkyne to form a copper(I) acetylide.
Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-bromoalkyne.
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the diyne product and regenerate the copper(I) catalyst.
Future research should focus on elucidating the finer details of this mechanism, especially concerning the influence of the sterically demanding tert-butyl group in this compound. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition state geometries and activation energies of the key steps. This would help in understanding how the steric bulk affects the reaction kinetics and selectivity.
Moreover, detailed kinetic studies of the Cadiot-Chodkiewicz coupling with this compound under various reaction conditions could provide experimental evidence to support or refine the proposed mechanism. Such studies would be invaluable for optimizing reaction conditions to achieve higher yields and purities of the desired diyne products.
Expansion of Applications in Materials Science and Medicinal Chemistry
The unique structural features of this compound make it a promising precursor for novel materials and medicinally relevant compounds. The diynes synthesized from this bromoalkyne can serve as building blocks for a variety of complex molecules.
In Materials Science, conjugated diynes are of great interest for the development of organic electronic materials, such as conducting polymers and organic semiconductors. The rigid, linear structure of diynes can facilitate π-stacking and charge transport. Future research could explore the synthesis of polymers and oligomers incorporating the 3,3-dimethyl-1,4-di-tert-butyl-1,3-butadiyne unit and investigate their optical and electronic properties. The bulky tert-butyl groups could enhance the solubility and processability of these materials, which is often a challenge in the field of conducting polymers.
In Medicinal Chemistry, the introduction of a tert-butyl group can significantly impact the pharmacokinetic properties of a drug candidate, often leading to increased metabolic stability. nih.govnih.govhyphadiscovery.comresearchgate.net The diynes derived from this compound can be further elaborated into a variety of heterocyclic and carbocyclic structures that may exhibit biological activity. Future research in this area could focus on:
The synthesis of novel scaffolds for drug discovery based on the diyne backbone.
The incorporation of the tert-butylated diyne moiety into known pharmacophores to improve their metabolic stability.
The exploration of the biological activity of these novel compounds in various therapeutic areas.
A summary of potential applications is provided in Table 2.
| Field | Potential Application | Research Direction |
| Materials Science | Organic semiconductors, conducting polymers, molecular wires. | Synthesis and characterization of polymers and oligomers containing the diyne unit; investigation of their electronic and optical properties. |
| Medicinal Chemistry | Novel drug scaffolds, metabolically stabilized drug candidates. | Design and synthesis of diverse libraries of compounds derived from the diyne; biological screening and lead optimization. |
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic protocols.
Several promising avenues for greening the synthesis of this compound and its derivatives include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as ionic liquids or water. rsc.orgnih.govsemanticscholar.org Ionic liquids, with their low vapor pressure and high thermal stability, could serve as both the solvent and catalyst, simplifying the reaction and workup process.
Catalyst Recycling: Developing heterogeneous catalysts or catalyst systems that can be easily recovered and reused, thereby reducing waste and cost.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. researchgate.netnih.govchemistryviews.orgumontreal.caorganic-chemistry.org Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. This is particularly relevant for the synthesis of potentially hazardous or unstable intermediates.
Biocatalysis: Exploring the use of enzymes for the halogenation of 3,3-dimethyl-1-butyne. While still an emerging field, enzymatic halogenation could offer a highly selective and environmentally friendly route to this compound, operating under mild aqueous conditions.
By focusing on these green chemistry principles, the synthesis and application of this compound can be made more sustainable and economically viable.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-bromo-3,3-dimethyl-1-butyne, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via bromination of pre-existing ketones or alkynes. For instance, bromination of pinacolone (3,3-dimethyl-2-butanone) with bromine or HBr under controlled acidic conditions yields α-bromo ketones, which can be further functionalized . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (THF or dichloromethane), and stoichiometry of brominating agents. Purification often employs fractional distillation or column chromatography to isolate the product from diastereomers or unreacted starting materials .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify structural features, such as the brominated carbon and methyl group environments.
- IR Spectroscopy : Peaks near 550–650 cm confirm C-Br stretching vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic patterns (e.g., Br/Br split) .
- Gas Chromatography (GC) : Purity assessment using non-polar columns (e.g., DB-5) under programmed temperature gradients .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3-dimethyl group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The bulky dimethyl group increases steric hindrance, slowing nucleophilic substitution (S2) but favoring elimination or radical pathways. In Sonogashira or Heck couplings, the alkyne moiety acts as a directing group, with the dimethyl substituents stabilizing transition states via hyperconjugation. Computational studies (DFT) or kinetic isotope effects (KIE) can quantify these effects .
Q. How can researchers resolve contradictions in reported yield or stereochemical outcomes for reactions involving this compound?
- Data Triangulation :
- Reproducibility Checks : Replicate experiments under varying conditions (e.g., anhydrous vs. humid environments).
- Advanced Analytics : Use F NMR (if fluorinated analogs exist) or X-ray crystallography to confirm stereochemistry.
- Meta-Analysis : Compare literature data with computational models (e.g., Gaussian or ORCA) to identify outliers caused by impurities or side reactions .
Q. What environmental stability challenges are associated with this compound, and how can degradation pathways be studied?
- Methodology :
- Adsorption Studies : Monitor interactions with indoor surfaces (e.g., silica or painted walls) using microspectroscopic imaging to assess persistence .
- Oxidative Degradation : Expose the compound to ozone or UV light in environmental chambers, analyzing intermediates via LC-MS or FTIR.
- Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna bioassays to quantify LC values .
Key Recommendations for Researchers
- Synthetic Optimization : Use anhydrous conditions and radical inhibitors (e.g., BHT) to minimize side reactions .
- Data Validation : Cross-validate spectral data with computational simulations (e.g., ACD/Labs or MNova) .
- Environmental Monitoring : Incorporate life-cycle analysis (LCA) to assess the compound’s environmental footprint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
